

Technical Guide: Antineoplastic Properties of CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP-46665 dihydrochloride	
Cat. No.:	B1669499	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, a lipoidal amine identified as 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine dihydrochloride, has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical overview of its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The primary mode of action of CP-46665 is the inhibition of key cellular kinases, notably Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). While demonstrating clear biochemical activity, its therapeutic efficacy in in-vivo models has been limited. This guide synthesizes the available data to provide a thorough understanding of the antineoplastic profile of CP-46665 dihydrochloride.

Introduction

CP-46665 is a synthetic lipoidal amine that has been explored for its anticancer properties. Its mechanism of action is centered on the inhibition of calcium-dependent signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. Specifically, CP-46665 targets Protein Kinase C, a crucial regulator of cell growth and differentiation, and Myosin Light Chain Kinase, an enzyme involved in cell motility and division.

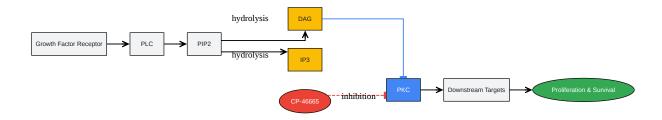
Chemical Properties

- IUPAC Name: 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride
- Molecular Formula: C35H66N2O2 · 2HCl
- Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Quantitative Data Summary

The known quantitative data for the antineoplastic activity of **CP-46665 dihydrochloride** is summarized in the table below.

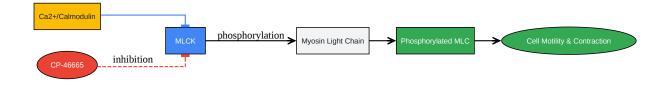
Target Enzyme	Assay Type	Cell Line/System	IC50	Reference
Protein Kinase C (PKC)	Enzyme Inhibition	Purified Enzyme	10 μΜ	[1]


Mechanism of Action: Signaling Pathway Inhibition

CP-46665 exerts its effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and motility. The primary targets are Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).

Inhibition of Protein Kinase C

CP-46665 is an inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC), with an IC₅₀ of 10 μ M.[1] The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine, but not by Ca²⁺.[1] This suggests that CP-46665 may compete with diacylglycerol (DAG), the endogenous activator of PKC, at the lipid-binding site of the enzyme. By inhibiting PKC, CP-46665 can disrupt the downstream signaling cascades that promote cell growth and survival in cancer cells.



Click to download full resolution via product page

Figure 1: Inhibition of the Protein Kinase C signaling pathway by CP-46665.

Inhibition of Myosin Light Chain Kinase

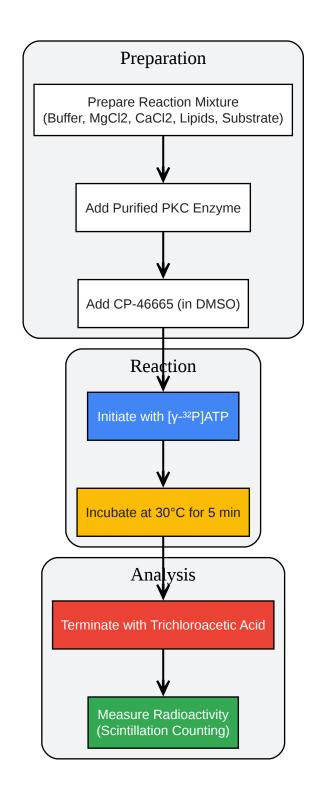
In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[1] MLCK is responsible for phosphorylating the regulatory light chain of myosin, a key step in initiating cellular contraction and motility. By inhibiting MLCK, CP-46665 can potentially interfere with cancer cell migration and invasion, processes that are critical for metastasis.

Click to download full resolution via product page

Figure 2: Inhibition of the Myosin Light Chain Kinase pathway by CP-46665.

In Vitro Antineoplastic Activity Effects on Leukemic Cells

CP-46665 has been shown to inhibit the phosphorylation of endogenous proteins in HL-60 human promyelocytic leukemia cells.[1] This effect was observed both in the presence and absence of the PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a direct inhibitory action on protein kinases within these cells.[1]


In Vivo Studies

Despite its in vitro activity, a study evaluating the therapeutic efficacy of CP-46665 in rodent and human tumor models growing in nude mice showed a lack of significant antineoplastic activity. The compound was tested against 3-Lewis lung carcinoma, methylnitrosourea (MNU)-induced rat mammary carcinomas, and two human non-seminomatous germ cell tumor cell lines (H 12.1 and H 12.7). In these models, CP-46665 failed to demonstrate therapeutic efficacy at doses up to and exceeding the lethal dose for 10% of the treated animals (LD₁₀).

Experimental Protocols Protein Kinase C (PKC) Inhibition Assay

- Enzyme Source: Purified phospholipid/Ca²⁺-dependent protein kinase.
- Substrate: Histone H1.
- Reaction Mixture: The standard assay mixture (0.2 ml) contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 5 μg phosphatidylserine, 0.1 μg diolein, 40 μg histone H1, and the enzyme preparation.
- Inhibitor: CP-46665 was dissolved in dimethyl sulfoxide (DMSO) and added to the reaction mixture. The final concentration of DMSO did not exceed 1%.
- Reaction Initiation: The reaction was initiated by the addition of [y-32P]ATP (20 nmol, specific activity 100-200 cpm/pmol).
- Incubation: The reaction mixture was incubated for 5 minutes at 30°C.
- Termination and Measurement: The reaction was terminated by the addition of 1 ml of 25% trichloroacetic acid. The radioactivity incorporated into the protein was determined by scintillation counting.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Antineoplastic Properties of CP-46665 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669499#antineoplastic-properties-of-cp-46665-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com